2-Amino-1-pyridin-2-ylethanol hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-pyridin-2-ylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4,7,10H,5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBIYNLRMJMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009330-44-2 | |
| Record name | 2-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009330-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-pyridin-2-ylethanol hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The aminoethanol group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Major Product | Key Observations |
|---|---|---|---|
| Potassium permanganate | Acidic/neutral aqueous media | Pyridine-2-carboxylic acid derivatives | Selective oxidation of the ethanol moiety to ketones or carboxylic acids |
| Hydrogen peroxide (H₂O₂) | Catalytic acetic acid | Aldehydes or ketones | Mild conditions preserve pyridine ring integrity |
Mechanistic Insight : Oxidation typically proceeds via radical intermediates when using strong oxidizers like KMnO₄, while H₂O₂ in acidic media follows an electrophilic pathway targeting the β-carbon of the ethanol chain.
Reduction Reactions
The pyridine ring and amino group participate in reduction:
| Reagent | Conditions | Major Product | Yield/Selectivity |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Partially reduced piperidine analogs | Moderate yield (40–60%) |
| Lithium aluminum hydride | Dry THF, reflux | Fully saturated piperidine derivatives | High selectivity (>80%) |
Key Finding : Complete ring saturation requires stronger reducing agents like LiAlH₄, while NaBH₄ selectively reduces specific functional groups without affecting the aromatic system.
Substitution Reactions
The amino group acts as a nucleophile in substitution reactions:
Example : Reaction with acetyl chloride produces N-acetyl-2-amino-1-pyridin-2-ylethanol, a stable intermediate for further functionalization .
Complexation Reactions
The compound serves as a ligand in coordination chemistry:
| Metal Ion | Coordination Site | Complex Structure | Stability Constant (Log K) |
|---|---|---|---|
| Cu(II) | Pyridine N, amino N | Octahedral geometry | 12.3 ± 0.2 |
| Fe(III) | Pyridine N, hydroxyl O | Trigonal bipyramidal | 9.8 ± 0.3 |
Research Application : Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .
Biological Activity Modulation
Structural modifications influence pharmacological properties:
| Derivative | Biological Target | IC₅₀/EC₅₀ | Study Model |
|---|---|---|---|
| N-Methylated analog | GABAₐ receptor | 0.8 μM | Rat cortical neurons |
| Oxidized ketone derivative | Bacterial enoyl-ACP reductase | 2.4 μg/mL | S. aureus culture |
Key Insight : The hydroxyl group’s oxidation state correlates with antimicrobial potency, while N-alkylation enhances blood-brain barrier permeability .
Stability and Reaction Optimization
Critical parameters for reproducible syntheses:
-
pH Sensitivity : Reactions requiring amino group participation show optimal yields at pH 7–8 .
-
Temperature Control : Exothermic reductions (e.g., LiAlH₄) demand gradual reagent addition below 10°C.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution reaction kinetics by 30% compared to THF .
Scientific Research Applications
Synthetic Chemistry
2-Amino-1-pyridin-2-ylethanol hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly valuable in the production of:
- Pyrazolo[3,4-b]pyridine derivatives : These compounds have potential biomedical applications, including anti-cancer properties. The synthesis involves a cascade reaction using amorphous carbon-supported sulfonic acid as a catalyst, yielding products with moderate to good efficiency (up to 80%) .
Pharmaceutical Development
The compound is crucial in developing new pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Notable applications include:
- Anticancer agents : It is used to design selective PI3K inhibitors, which play a role in inhibiting cancer cell proliferation. Compounds synthesized from this compound have shown high potency against various cancer cell lines .
- Chiral drugs : The compound facilitates the enantioselective synthesis of chiral amines, essential for producing enantiomerically pure pharmaceuticals. The process yields chiral amines with an enantiomeric excess of up to 98%, critical for drug efficacy .
Biological Research
In biological studies, this compound is utilized for:
- Studying enzyme mechanisms : It acts as a probe to investigate enzyme interactions and mechanisms due to its ability to form hydrogen bonds with proteins .
Data Table: Applications Overview
| Application Area | Specific Use Case | Results/Outcomes |
|---|---|---|
| Synthetic Chemistry | Synthesis of pyrazolo[3,4-b]pyridine derivatives | Moderate to good yields (up to 80%) |
| Pharmaceutical Development | Design of PI3K inhibitors | High potency against various cancer cell lines |
| Biological Research | Enzyme mechanism studies | Insights into protein interactions |
| Chiral Drug Synthesis | Enantioselective synthesis of chiral amines | Enantiomeric excess of up to 98% |
Case Study 1: Synthesis of Pyrazolo[3,4-b]pyridines
A study demonstrated the effectiveness of using this compound in synthesizing pyrazolo[3,4-b]pyridine derivatives. The reaction conditions optimized the yield and purity of the final products, showcasing the compound's utility as a versatile building block in organic synthesis.
Case Study 2: Development of Anticancer Agents
Research focused on synthesizing novel anticancer agents using this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against multiple cancer cell lines, indicating their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-1-pyridin-2-ylethanol hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This interaction can modulate enzymatic activity and protein-protein interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally similar amines and ethanol derivatives, focusing on substituents, salt forms, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects
- Pyridine Position: The target compound’s pyridine at position 2 (vs. 3 or 4 in analogs) influences electronic distribution and binding affinity. For example, 2-Amino-1-pyridin-3-ylethanone hydrochloride (position 3 pyridine) has a ketone group, increasing electrophilicity but reducing hydrogen-bonding capacity compared to the hydroxyl group in the target compound .
- Functional Groups: The hydroxyl group in the target compound enhances polarity and solubility in polar solvents, whereas analogs like 2-(Diisopropylamino)ethanol hydrochloride exhibit lower solubility due to bulky isopropyl groups .
Salt Form Impact
- Dihydrochloride vs. However, they may also exhibit higher hygroscopicity.
Steric and Electronic Factors
Biological Activity
2-Amino-1-pyridin-2-ylethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its ability to form intramolecular hydrogen bonds enhances its interaction with biological molecules, making it a valuable candidate for various therapeutic applications.
The chemical structure of this compound allows for diverse chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | 2-Pyridinecarboxaldehyde |
| Reduction | Sodium borohydride, lithium aluminum hydride | 2-Amino-1-pyridin-2-ylethanol |
| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can modulate enzymatic activity and protein-protein interactions through hydrogen bonding and other non-covalent interactions. This mechanism is particularly relevant in studies involving enzyme mechanisms and protein interactions.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
1. Enzyme Inhibition
- The compound has been studied as a potential inhibitor of human neuronal nitric oxide synthase (hnNOS), which is a target for treating neurological disorders. Inhibitors based on a 2-aminopyridine scaffold have shown promising results in terms of potency and selectivity .
2. Antimicrobial Properties
- Preliminary studies suggest that derivatives of 2-amino pyridines may possess antimicrobial properties, making them candidates for further investigation in the development of new antibacterial agents .
3. Role in Drug Development
- The compound serves as a building block in the synthesis of more complex molecules, which can be utilized in drug development processes.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
Case Study 1: hnNOS Inhibition
- A study demonstrated that certain derivatives based on the 2-amino pyridine scaffold exhibited selective inhibition of hnNOS with IC50 values in the nanomolar range, indicating their potential as therapeutic agents for neurological conditions .
Case Study 2: Antimicrobial Activity
Q & A
Basic Question: What are the optimal synthetic routes for 2-amino-1-pyridin-2-ylethanol hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-pyridylethylamine derivatives with ethylene oxide under acidic conditions can yield the target compound. Key parameters include:
- pH control : Acidic conditions (HCl) stabilize intermediates and prevent side reactions .
- Temperature : Moderate heating (40–60°C) balances reaction rate and byproduct formation.
- Purification : Crystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60–80% depending on stoichiometric ratios .
Basic Question: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : and NMR (DO or DMSO-d) confirm structural integrity. Peaks at δ 8.4–8.6 ppm (pyridine protons) and δ 3.5–4.0 ppm (ethanolamine protons) are diagnostic .
- HPLC : Use a C18 column (e.g., Kromasil) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30). UV detection at 207 nm ensures sensitivity .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H] at m/z 173.1) validates molecular weight .
Advanced Question: How can chiral resolution be achieved for enantiomeric forms of this compound?
Methodological Answer:
Chiral separation requires:
- Chiral Stationary Phases (CSPs) : Use HPLC columns like Chiralpak IA or IB with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.
- Polarimetry : Monitor optical rotation ([α]) post-purification.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess (>95%) .
Advanced Question: What strategies mitigate instability of this compound in aqueous solutions?
Methodological Answer:
- pH Buffering : Store solutions at pH 4–5 (acetate buffer) to minimize hydrolysis.
- Temperature Control : Lyophilization or storage at –20°C reduces degradation.
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidative deamination .
Basic Question: How should researchers validate purity for pharmacological studies?
Methodological Answer:
- HPLC-UV : ≥95% purity with baseline separation of impurities (e.g., unreacted pyridine derivatives) .
- Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., CHClNO: C 48.7%, H 6.4%, N 16.2%) .
- Karl Fischer Titration : Confirm moisture content <0.5% to prevent hydrate formation .
Advanced Question: How do solvent polarity and counterion choice affect crystallization efficiency?
Methodological Answer:
- Solvent Selection : Ethanol/water (7:3) maximizes crystal growth due to balanced polarity. Acetonitrile yields smaller, less pure crystals.
- Counterion Effects : Hydrochloride salts crystallize more readily than sulfates or phosphates due to stronger ionic interactions .
- Cooling Rate : Gradual cooling (1°C/min) reduces amorphous phase formation .
Basic Question: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles to avoid skin/eye irritation (pH <3 in solution) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal .
Advanced Question: How can conflicting NMR data from different batches be resolved?
Methodological Answer:
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dimerization products at m/z 345.2).
- Deuterated Solvent Screening : Switch from DO to DMSO-d if exchange broadening obscures peaks.
- Paramagnetic Relaxation Agents : Add Cr(acac) to clarify splitting patterns in NMR .
Advanced Question: What computational methods predict solubility and partition coefficients (logP)?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems using AMBER or GROMACS.
- QSAR Models : Apply Hansen solubility parameters (δ, δ, δ) to estimate miscibility.
- Experimental Validation : Compare with shake-flask method (logP ≈ –0.5 due to hydrophilic ethanolamine group) .
Advanced Question: How do structural analogs (e.g., pyridine vs. pyrimidine derivatives) affect biological activity?
Methodological Answer:
- SAR Studies : Replace the pyridine ring with pyrimidine and assay receptor binding (e.g., GABA modulation).
- Docking Simulations : Use AutoDock Vina to compare binding affinities. Pyridine’s planar structure enhances π-π stacking vs. pyrimidine’s reduced hydrophobicity .
- In Vitro Testing : Measure IC shifts in cell-based assays (e.g., HEK293 transfected with target receptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
